Product packaging for Z-TYR(TBU)-OME(Cat. No.:)

Z-TYR(TBU)-OME

Cat. No.: B8710944
M. Wt: 385.5 g/mol
InChI Key: IPRNNTJYTNRIDM-UHFFFAOYSA-N
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Description

Significance of Protecting Group Strategies in Complex Molecule Synthesis

In the realm of organic synthesis, particularly for complex molecules like pharmaceuticals and natural products, the presence of multiple reactive functional groups within a single molecule poses significant challenges. Protecting group strategies are indispensable tools designed to temporarily mask specific functional groups, thereby preventing unwanted side reactions during multi-step synthetic sequences nih.gov. This strategic masking is crucial for achieving chemoselectivity, allowing chemists to direct reactions to desired sites and maintain the integrity of other sensitive functionalities.

The Pivotal Role of Tyrosine Derivatives in Peptide Chemistry and Medicinal Chemistry Scaffolds

Tyrosine (Tyr) is an α-amino acid characterized by its unique trifunctional nature, possessing an amino group, a carboxylic acid group, and a phenolic hydroxyl group on its side chain. This diverse functionality makes tyrosine and its derivatives exceptionally versatile building blocks in peptide chemistry and as scaffolds in medicinal chemistry.

In peptide synthesis, tyrosine's phenolic hydroxyl group requires protection to prevent undesired side reactions, such as O-acylation or O-alkylation, during peptide bond formation. Tyrosine derivatives are integral to constructing peptide-based therapeutics and molecular probes for biological research nih.gov. Furthermore, modified tyrosine derivatives have shown promise in drug discovery, serving as scaffolds for developing compounds with specific biological activities, including inhibitors for protein domains relevant to cancer. The ability to introduce various functional groups onto the tyrosine backbone, even at late stages of synthesis, highlights its importance as a versatile platform for chemical and medicinal research.

Evolution of Benzyloxycarbonyl (Z) and Tert-Butyl (tBu) Protecting Group Utility in Amino Acid Functionalization

The Benzyloxycarbonyl (Z or Cbz) and Tert-Butyl (tBu) protecting groups have a long-standing history and widespread utility in amino acid functionalization, particularly in peptide synthesis.

The Benzyloxycarbonyl (Z) group is a urethane-type protecting group primarily used for the α-amino group of amino acids. It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl). The Z group is favored for its stability under a range of reaction conditions, its ease of introduction, and its clean removal, often via catalytic hydrogenation or strong acids like HBr in acetic acid, yielding easily removable byproducts. Its stability to nucleophiles and bases allows for orthogonal protection strategies when combined with base-labile groups like Fmoc.

The Tert-Butyl (tBu) group is widely employed for protecting the carboxylic acid as a tert-butyl ester and, crucially for tyrosine, the phenolic hydroxyl group. For the phenolic hydroxyl, the tBu group is typically introduced via reaction with isobutylene (B52900) or a tert-butyl source. Tert-butyl esters and ethers are characterized by their stability under basic and nucleophilic conditions, and their selective cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA). This acid-lability allows for orthogonal deprotection strategies, particularly in combination with the Z group or Fmoc group, facilitating the stepwise assembly and manipulation of complex peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO5 B8710944 Z-TYR(TBU)-OME

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)

InChI Key

IPRNNTJYTNRIDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Z Tyr Tbu Ome: a Key Protected Tyrosine Derivative

Protection of the Tyrosine Hydroxyl Group: Regioselective Tert-Butyl Ether Formation

The phenolic hydroxyl group of tyrosine is a nucleophilic site that requires protection to prevent undesired side reactions during peptide synthesis, such as acylation or participation in peptide coupling drivehq.com. The tert-butyl (tBu) ether is a favored protecting group due to its stability under various conditions and its specific cleavage characteristics drivehq.com.

Regioselective formation of the tert-butyl ether on the tyrosine hydroxyl group is commonly achieved through acid-catalyzed alkylation using isobutene (2-methylpropene) patsnap.comdrivehq.com. Isobutene is a four-carbon branched alkene, known as a colorless flammable gas wikipedia.orguni.lu. The mechanism involves the generation of a tert-butyl carbocation, which then reacts with the phenolic oxygen. p-Toluenesulfonic acid (PTSA), also referred to as tosylic acid (TsOH), is a frequently used strong organic acid catalyst in this process due to its organic solubility nih.govfishersci.at.

Optimizing reaction conditions is paramount for achieving high yields and ensuring the regioselective formation of the O-tBu ether, thereby minimizing potential side reactions such as N-alkylation or unintended esterification of the carboxyl group. Critical parameters include the selection and concentration of the acid catalyst, the choice of solvent, reaction temperature, and duration. For instance, in a related synthesis of Fmoc-Tyr(tBu)-OH, the reaction of Fmoc-Tyr-OR (where R is a C1-C4 alkyl) with tert-butyl acetate, perchloric acid, and tert-butyl alcohol, followed by pH adjustment, has been reported patsnap.com. The tert-butyl ether group has demonstrated stability during iodination reactions conducted at 50 °C with silver sulfate (B86663) in methanol (B129727) worktribe.comworktribe.com. However, it is important to note that the removal of t-butyl ether protection typically necessitates strong acids like trifluoroacetic acid (TFA), which can lead to the formation of reactive t-butyl carbocation intermediates that may cause impurities if not properly scavenged drivehq.com.

Carboxyl Group Esterification: Methyl Ester Synthesis

Protection of the carboxyl group of tyrosine is essential to prevent its participation in unintended reactions during subsequent peptide coupling steps and to facilitate purification processes. Methyl esterification is a widely adopted and effective method for carboxyl protection.

Standard esterification techniques for carboxylic acids generally involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is a reversible reaction, and the equilibrium is often shifted towards product formation by either removing water or employing an excess of the alcohol. Alternatively, the carboxylic acid can be activated, for example, by conversion into an acid chloride or an anhydride (B1165640), which then readily reacts with the alcohol.

For the methyl esterification of tyrosine, the process commonly involves reacting L-tyrosine with methanol in the presence of an acid, such as hydrochloric acid, to yield L-tyrosine methyl ester hydrochloride ontosight.ai. Methanol (CH3OH) is the simplest aliphatic alcohol, characterized as a light, volatile, colorless, and flammable liquid nih.govwikipedia.orgfishersci.se. The resulting hydrochloride salt of the methyl ester is typically a white or off-white solid, exhibiting solubility in water and other polar solvents ontosight.ai. The free methyl ester can then be liberated from its hydrochloride salt by treating it with a stoichiometric amount of a base, such as aqueous sodium hydroxide (B78521) caltech.edu. Thionyl chloride (SOCl2), a colorless to yellow fuming liquid, is also known to react with anhydrous alcohols to generate anhydrous alcoholic solutions of HCl, which can serve as an acid source for esterification nih.govwikipedia.org.

Amine Group Protection: Benzyloxycarbonyl (Z) Group Introduction

The alpha-amine group of tyrosine is highly reactive and must be protected to prevent self-condensation and to ensure controlled, unidirectional peptide bond formation. The Benzyloxycarbonyl (Z) group, also known as carbobenzoxy (Cbz), is a historically significant and extensively used amino protecting group in peptide synthesis wikipedia.orgbachem.com.

The Z group is typically introduced by reacting the amino acid (or its ester) with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) patsnap.comwikipedia.org. Benzyl chloroformate is the benzyl ester of chloroformic acid, presenting as a colorless to yellow oily liquid with a pungent odor, and it is sensitive to water wikipedia.orgfishersci.co.uk. This reaction usually requires the presence of a base to neutralize the hydrochloric acid byproduct. The Z group is noted for its stability across a wide range of reaction conditions, including mild acids and bases, making it particularly valuable in solution-phase peptide synthesis wikipedia.orgbachem.comresearchgate.net. Its removal is commonly achieved through hydrogenolysis (catalytic hydrogenation) or treatment with strong acids like neat HF or HBr in acetic acid wikipedia.orgbachem.com. This selective cleavage allows for the deprotection of the amine group while other protecting groups, such as the tert-butyl ether, may remain intact or require different deprotection conditions bachem.com. For instance, a patent describes the preparation of Z-Tyr-OMe by reacting L-tyrosine methyl ester hydrochloride with benzyl chloroformate patsnap.com.

Summary of Protecting Group Strategies for this compound Synthesis

The following table summarizes the key protecting groups used in the synthesis of this compound, along with their common reagents for introduction and general methods for removal.

Functional Group ProtectedProtecting GroupReagent for IntroductionGeneral Removal Method(s)
Phenolic HydroxylTert-butyl (tBu)Isobutene, Acid Catalyst (e.g., PTSA) patsnap.comdrivehq.comStrong acids (e.g., TFA) drivehq.com
CarboxylMethyl EsterMethanol, Acid Catalyst (e.g., HCl, SOCl2) ontosight.aicaltech.eduwikipedia.orgSaponification (e.g., aqueous NaOH) caltech.edu
Alpha-AmineBenzyloxycarbonyl (Z/Cbz)Benzyl chloroformate (Cbz-Cl/Z-Cl) patsnap.comwikipedia.orgHydrogenolysis (catalytic hydrogenation) or strong acids (e.g., HF, HBr/AcOH) wikipedia.orgbachem.com

Green Chemistry Principles in this compound Synthesis

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalytic methods play a pivotal role in the efficient and selective synthesis of protected amino acid derivatives like this compound, particularly in the O-tert-butylation step. The use of catalysts can significantly influence reaction rates, yields, and the stereochemical integrity of the product.

In the synthesis of this compound, the O-tert-butylation of the phenolic hydroxyl group of N-Benzyloxycarbonyl-L-tyrosine methyl ester is a critical step that benefits from catalytic intervention. Sulfuric acid (H₂SO₄) serves as an effective catalyst for this transformation, facilitating the addition of isobutene to the hydroxyl group fishersci.ca.

Detailed Research Findings and Efficiency Aspects: The catalytic O-tert-butylation with sulfuric acid has been reported to achieve high purity and maintain the enantiomeric integrity of the L-tyrosine scaffold. For instance, a specific synthetic procedure utilizing this catalytic approach indicated that the final product, this compound, exhibited high purity, with foreign matter content less than 0.3%. Furthermore, the method was noted to effectively prevent the generation of enantiomers, preserving the desired L-configuration with a specific rotation of -19.0 ± 2.0 fishersci.ca. This high selectivity is crucial in peptide synthesis, where the stereochemistry of amino acid building blocks directly impacts the biological activity of the final peptide.

The reaction conditions for this catalytic step typically involve stirring the reactants (Z-L-Tyr-OMe and isobutene) in dichloromethane (B109758) at room temperature for an extended period, often several days, to ensure complete conversion and high yield fishersci.ca. The efficiency is further enhanced by the simplicity of post-treatment procedures, which involve standard extraction and purification techniques.

Table 1: Key Synthetic Steps for this compound and Catalytic Considerations

Step No.ReactantReagents/CatalystProductReaction ConditionsEfficiency/Selectivity Notes
1L-TyrosineSOCl₂, MethanolTyr-OMe·HClRefluxEsterification of carboxyl group.
2Tyr-OMe·HClBenzyl chloroformate (Z-Cl), Na₂CO₃Z-L-Tyr-OMepH 7-10N-protection of amino group.
3Z-L-Tyr-OMeIsobutene, H₂SO₄ (catalyst)This compoundRoom temperature, 1-10 days fishersci.caO-tert-butylation of phenolic hydroxyl. High purity (foreign matter < 0.3%), avoids enantiomer generation fishersci.ca.

Chemical Reactivity and Transformation Pathways of Z Tyr Tbu Ome

Stability and Degradation Pathways

Oxidative and Reductive Stability Considerations

The stability of Z-TYR(TBU)-OME under oxidative and reductive conditions is a composite of the stabilities of its individual protecting groups and the tyrosine residue itself. Each component exhibits distinct susceptibilities and resistances to redox environments, which are strategically exploited in multi-step syntheses.

Oxidative Stability

The oxidative stability of this compound is primarily influenced by the tyrosine phenolic moiety and, to a lesser extent, the methyl ester. The benzyloxycarbonyl and tert-butyl groups generally offer good stability under typical oxidative conditions encountered in synthesis.

Tyrosine Phenol (B47542): The phenolic hydroxyl group of tyrosine is inherently susceptible to oxidation, particularly via proton-coupled electron transfer (PCET) mechanisms, leading to the formation of highly reactive tyrosyl radicals (Y-O•) nih.govacs.orgpnas.org. In solution, these radicals are short-lived and readily undergo dimerization reactions to form bityrosine and isobityrosine acs.org. However, within a structured protein environment, the stability of the tyrosyl radical can be significantly enhanced, with reported half-lives ranging from seconds to even hours, due to the desolvated and constrained nature of the protein matrix acs.orgpnas.orgupenn.edu. Under severe thermal conditions (e.g., pyrolysis at 350-550°C), unprotected tyrosine degrades to phenolic compounds such as phenol, p-cresol, and p-tyramine nih.gov. Chemical oxidation by agents like potassium peroxodisulphate or glyoxal (B1671930) can lead to Strecker degradation products, including 4-hydroxyphenylacetaldehyde and 4-hydroxybenzaldehyde (B117250) agriculturejournals.cz.

Tert-Butyl Ether: The tert-butyl ether, used to protect the tyrosine hydroxyl, is known for its robust stability researchgate.netpearson.comorganic-chemistry.orgstackexchange.com. Its bulky nature provides steric hindrance, which can contribute to protecting the underlying phenolic group from rapid oxidation researchgate.net. This protecting group is generally inert to a wide range of oxidative reagents.

Methyl Ester: While simple aliphatic methyl esters are generally stable, their oxidative stability can be compromised, especially if unsaturated components are present, as observed in fatty acid methyl esters (FAMEs) agqm-biodiesel.deemu.eepjoes.comresearchgate.netresearchgate.net. Factors such as exposure to air, elevated temperatures, and the presence of metal ions can accelerate oxidation, leading to the formation of acidic byproducts and polymeric degradation products agqm-biodiesel.deemu.ee. Although the methyl ester in this compound is not a fatty acid derivative, it still possesses some susceptibility to oxidation under harsh conditions.

Benzyloxycarbonyl (Z) Group: The Z group is primarily known for its susceptibility to reductive cleavage, and there is no extensive literature detailing its oxidative degradation pathways under typical synthetic conditions. It is generally considered stable to mild oxidative environments, allowing for orthogonal deprotection strategies.

Table 1: Oxidative Stability Considerations for this compound Functional Groups

Functional GroupSusceptibility to OxidationConditions Leading to DegradationObserved Degradation Products/Outcomes
Tyrosine PhenolHighPCET, thermal degradation (350-800°C), strong chemical oxidants (e.g., peroxodisulphate, glyoxal) nih.govacs.orgpnas.orgnih.govagriculturejournals.czTyrosyl radicals (Y-O•), bityrosine, isobityrosine, phenol, p-cresol, p-tyramine, 4-hydroxyphenylacetaldehyde, 4-hydroxybenzaldehyde acs.orgnih.govagriculturejournals.cz
tert-Butyl EtherLowGenerally stable researchgate.netpearson.comorganic-chemistry.orgstackexchange.comNo significant degradation under typical oxidative conditions researchgate.net
Methyl EsterModerate (context-dependent)Air, elevated temperatures, metal ions (especially if unsaturated) agqm-biodiesel.deemu.eepjoes.comresearchgate.netresearchgate.netAcids, polymeric compounds agqm-biodiesel.deemu.ee
Benzyloxycarbonyl (Z)LowGenerally stable to oxidative conditions iris-biotech.detotal-synthesis.comNot a primary mode of degradation

Reductive Stability

The reductive stability of this compound is largely defined by the facile cleavage of the benzyloxycarbonyl (Z) group, while the tert-butyl ether and methyl ester groups are generally more robust under these conditions.

Benzyloxycarbonyl (Z) Group: The Z group is highly sensitive to reductive cleavage, making it a cornerstone for orthogonal protecting group strategies in peptide synthesis. The most common and mildest method for its removal is catalytic hydrogenolysis, typically employing hydrogen gas over a palladium-on-carbon (Pd/C) catalyst total-synthesis.comhighfine.com. Transfer hydrogenation, using hydrogen donors such as cyclohexadiene, ammonium (B1175870) formate, or formic acid, also effectively cleaves the Z group highfine.com. Stronger reducing agents like sodium in liquid ammonia (B1221849) can also achieve deprotection highfine.comcdnsciencepub.com. Additionally, sodium borohydride (B1222165) (NaBH4) in the presence of catalytic Pd-C in methanol (B129727) has been demonstrated as a convenient method for its removal capes.gov.br. The Z group is generally stable to acidic and basic conditions, providing orthogonality with other protecting groups like Boc iris-biotech.detotal-synthesis.com.

Tert-Butyl Ether: The tert-butyl ether protecting group for the tyrosine hydroxyl is highly stable to a variety of reducing agents thieme-connect.com. Its removal typically necessitates mild to strong acidic conditions (e.g., trifluoroacetic acid), rather than reductive methods pearson.comorganic-chemistry.orgstackexchange.comthieme-connect.com. This differential reactivity allows for selective deprotection in multi-step syntheses.

Methyl Ester: Methyl esters are generally stable under the mild reductive conditions typically used for Z-group removal (e.g., catalytic hydrogenation). However, they can be reduced to primary alcohols by strong hydride-based reducing agents, such as lithium aluminum hydride (LiAlH4), which are typically avoided when other functionalities require milder conditions.

Tyrosine Backbone: The peptide backbone and the core tyrosine structure are generally stable to the reductive conditions employed for protecting group cleavage.

Table 2: Reductive Stability Considerations for this compound Functional Groups

Functional GroupSusceptibility to ReductionConditions Leading to Cleavage/TransformationObserved Products/Outcomes
Benzyloxycarbonyl (Z)HighCatalytic hydrogenolysis (H2/Pd-C), transfer hydrogenation (e.g., cyclohexadiene, ammonium formate), Na/NH3 (liquid), NaBH4/Pd-C total-synthesis.comhighfine.comcdnsciencepub.comcapes.gov.brFree amine, toluene (B28343), CO2
tert-Butyl EtherLowGenerally stable thieme-connect.comNo significant degradation under typical reductive conditions pearson.comorganic-chemistry.orgstackexchange.comthieme-connect.com
Methyl EsterModerate (context-dependent)Strong hydride reducing agents (e.g., LiAlH4)Primary alcohol (if reduced)
Tyrosine BackboneLowGenerally stableNo significant degradation

Z Tyr Tbu Ome As a Building Block in Peptide Synthesis and Beyond

Utilization in Solid-Phase Peptide Synthesis (SPPS)

While the C-terminal methyl ester of Z-TYR(TBU)-OME makes it non-standard for direct, initial loading onto a resin as the first amino acid, it can be incorporated into SPPS strategies, particularly in the synthesis of complex peptides where a protected fragment is attached to a resin-bound peptide chain.

The activation of the carboxyl group of an incoming N-protected amino acid is a critical step in forming a peptide bond with the free amino group of the resin-bound peptide chain. For a building block like this compound, or more commonly, its corresponding carboxylic acid Z-Tyr(tBu)-OH, a variety of coupling reagents can be employed. These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation. spbu.ru

Common classes of coupling reagents used in SPPS include carbodiimides and aminium/uronium or phosphonium (B103445) salts. peptide.comacs.org

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can have drawbacks. DCC, for instance, forms a dicyclohexylurea byproduct that is largely insoluble, making it less suitable for SPPS but acceptable in solution-phase reactions. peptide.com DIC is more commonly used in SPPS as its urea (B33335) byproduct is more soluble.

Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known to suppress racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole). peptide.comunits.it These are often the reagents of choice for difficult couplings. peptide.com

The choice of reagent and conditions depends on factors like the steric hindrance of the amino acids being coupled and the desired reaction rate.

Table 1: Common Coupling Reagents in SPPS

Reagent Class Example Reagents Key Characteristics
Carbodiimides DIC (Diisopropylcarbodiimide) Forms a soluble urea byproduct; often used with additives like HOBt to reduce racemization.
Aminium/Uronium Salts HBTU, TBTU, HATU High coupling efficiency; rapid reaction times; low racemization levels. peptide.com

| Phosphonium Salts | BOP, PyBOP | Very effective but can generate toxic byproducts. |

Resins compatible with this approach include:

Wang Resin : Used for generating a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).

Rink Amide Resin : Used for synthesizing C-terminal peptide amides, also cleaved with TFA. thermofisher.com

2-Chlorotrityl Chloride Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which can be beneficial for sensitive peptides while keeping acid-labile side-chain protecting groups like tert-butyl intact.

The loading of the first amino acid typically involves activating its carboxyl group and reacting it with the functional groups on the resin. However, since this compound has its C-terminus blocked, it would be used as part of a larger fragment coupled to an already-synthesized, resin-bound peptide chain.

The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. iris-biotech.de The protecting groups on this compound (Z, tBu, and OMe) have different chemical labilities, a concept known as orthogonality, which allows for their selective removal. iris-biotech.de

tert-Butyl (tBu) group : This group is highly sensitive to strong acids. In the context of an Fmoc/tBu SPPS strategy, the tBu group on the tyrosine side chain would be removed during the final cleavage step using a high concentration of Trifluoroacetic Acid (TFA), typically 95%. iris-biotech.dethermofisher.com

Benzyloxycarbonyl (Z) group : The Z group is stable to the acidic conditions used to remove tBu groups and to the basic conditions used to remove Fmoc groups. It is typically cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or by treatment with very strong acids like hydrogen bromide (HBr) in acetic acid. Its stability to TFA makes it an orthogonal protecting group in the Fmoc/tBu strategy, useful for specific applications like on-resin cyclization or side-chain modification.

Methyl Ester (OMe) group : This C-terminal protecting group is stable to acid but can be removed by saponification (hydrolysis with a base, such as NaOH or LiOH).

In a typical SPPS workflow, if a peptide containing a Tyr(tBu) residue is synthesized on a resin, the final cleavage cocktail containing TFA will deprotect the side chain. thermofisher.com The Z-group, if present, would remain and require a separate, subsequent deprotection step after the peptide has been cleaved from the resin.

Table 2: Deprotection Conditions for Groups in this compound

Protecting Group Location Cleavage Reagent/Condition Orthogonality Note
Z (Benzyloxycarbonyl) N-terminus Catalytic Hydrogenation (H₂/Pd) or HBr/Acetic Acid Stable to TFA (used for tBu removal) and piperidine (B6355638) (used for Fmoc removal).
tBu (tert-Butyl) Tyrosine Side-Chain Strong Acid (e.g., 95% TFA) Stable to piperidine (used for Fmoc removal). iris-biotech.de

| OMe (Methyl Ester) | C-terminus | Base Hydrolysis (Saponification, e.g., NaOH) | Stable to acidic cleavage conditions. |

Application in Solution-Phase Peptide Synthesis

The structure of this compound is exceptionally well-suited for solution-phase peptide synthesis (SPPS), a classical method that remains powerful for large-scale synthesis and the preparation of complex peptide fragments. springernature.comekb.eg

Fragment condensation is a powerful strategy where smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form a larger peptide. springernature.com This approach minimizes the number of repetitive coupling and deprotection cycles on a large, potentially difficult-to-synthesize peptide chain.

This compound can serve as the C-terminal residue of a fragment. For example, a dipeptide or tripeptide fragment could be synthesized, with this compound as the final amino acid. The methyl ester protects the C-terminus while the Z-group protects the N-terminus of the fragment. This protected fragment can then be activated at its C-terminus (after saponification of the methyl ester) and coupled to the N-terminus of another fragment. Alternatively, the Z-group can be removed, and the resulting free N-terminus can be coupled with another activated fragment. The high efficiency of modern coupling reagents has made this a viable strategy for the total synthesis of small proteins. peptide.com

In stepwise solution-phase synthesis, the peptide chain is built one amino acid at a time, starting from the C-terminal residue. nih.gov this compound is an ideal starting material for this process.

The synthesis would proceed as follows:

Starting Material : this compound provides the C-terminal residue with its side-chain and C-terminus already protected.

N-terminal Deprotection : The Z-group is removed via catalytic hydrogenation to expose the free amino group of the tyrosine residue, yielding H-TYR(TBU)-OME.

Coupling : The next N-α-protected amino acid (e.g., Z-Ala-OH) is activated with a coupling reagent (like DIC/HOBt) and reacted with H-TYR(TBU)-OME to form the dipeptide Z-Ala-Tyr(tBu)-OMe.

Cycle Repetition : Steps 2 and 3 are repeated, elongating the peptide chain one residue at a time until the desired sequence is complete.

This methodical approach allows for purification and characterization of the intermediate peptides at each step, ensuring high purity of the final product, which is a key advantage of solution-phase synthesis.

Role in the Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation and improved oral bioavailability. This compound is a valuable precursor in this area due to its protected functionalities, which allow it to be integrated into non-natural backbones and conformationally constrained structures.

Incorporation into Modified Peptide Scaffolds

The incorporation of this compound into peptide chains is a foundational step for creating modified scaffolds. In standard peptide synthesis, the Z-group serves as a robust N-terminal protecting group, while the tBu ether prevents unwanted side reactions at the phenolic hydroxyl group of the tyrosine residue. After coupling this building block into a growing peptide chain, the methyl ester can be selectively hydrolyzed to a carboxylic acid, allowing for further elongation of the peptide.

The true versatility of this compound emerges when it is used to build scaffolds that deviate from the natural peptide backbone. For instance, it can be incorporated into peptoids (N-substituted glycines) or other backbone-modified structures. The protected tyrosine side chain, once deprotected, can serve as a handle for further chemical modifications, such as pegylation or the attachment of fluorescent labels, creating sophisticated, multifunctional peptidomimetic scaffolds.

Feature of this compoundRole in Modified Scaffold SynthesisResulting Scaffold Property
Z-Protecting Group Protects the N-terminus during coupling reactions.Enables controlled, sequential addition to the peptide chain.
tBu-Protecting Group Shields the reactive phenolic hydroxyl group of tyrosine.Prevents side reactions and allows for selective deprotection later.
-OMe (Methyl Ester) Protects the C-terminus; can be selectively cleaved.Allows for either C-terminal modification or further chain elongation.
Tyrosine Side Chain Provides a site for post-synthesis modification after deprotection.Can be used to attach other molecules (e.g., drugs, labels).

Synthesis of Conformationally Restricted Analogues

Controlling the three-dimensional shape of a peptide or peptidomimetic is critical for its biological activity. This compound serves as a key component in the synthesis of analogues where the conformational freedom is deliberately limited. Introducing constraints can lock the molecule into its bioactive conformation, leading to higher potency and receptor selectivity.

One common strategy is the cyclization of a linear peptide containing the Tyr(tBu) residue. After the synthesis of the linear precursor using building blocks like this compound, the terminal protecting groups are removed, and the peptide is induced to form a cyclic structure. The bulky tert-butyl group on the tyrosine side chain can also influence the local conformation, sterically guiding the peptide backbone into specific folds or turns. These conformationally restricted analogues are invaluable tools in drug discovery for mapping receptor-ligand interactions.

Precursor for Advanced Organic Scaffolds

The utility of this compound is not confined to peptide-like structures. Its inherent functionality makes it an excellent starting material for the synthesis of complex, non-peptidic molecules, including macrocycles and heterocycles, which are prominent motifs in medicinal chemistry.

Derivatization to Non-Peptidic Molecules

Once the amino acid core is no longer needed, the functional groups of this compound can be chemically transformed to create entirely new molecular frameworks. For example, the amino group, after deprotection of the Z-group, can be converted into other functionalities through reactions such as diazotization or reductive amination. The carboxylic acid moiety (after hydrolysis of the methyl ester) can participate in a variety of carbon-carbon bond-forming reactions.

This approach allows chemists to leverage the inherent chirality and defined stereochemistry of the original amino acid to synthesize complex, enantiomerically pure non-peptidic molecules. The protected tyrosine ring provides a stable aromatic core that can be further functionalized, making it a versatile template for combinatorial library synthesis in drug discovery programs.

Building Block for Macrocycles and Heterocycles

Macrocycles and heterocycles are privileged structures in pharmacology due to their unique structural and drug-like properties. This compound is an ideal building block for constructing these complex architectures. In macrocyclization reactions, a linear precursor containing the Tyr(tBu) unit can be cyclized through various chemical strategies, such as ring-closing metathesis or macrolactamization. The protected tyrosine side chain can either be a passive component of the macrocyclic ring or a reactive handle for later modification.

Furthermore, the functional groups of the tyrosine derivative can be used to construct heterocyclic rings. For instance, the amino and carboxyl groups can react with appropriate reagents to form nitrogen-containing heterocycles like benzodiazepines or piperazinones. The phenolic side chain, after deprotection, can also participate in cyclization reactions to form oxygen-containing heterocycles, demonstrating the compound's broad applicability in synthetic organic chemistry.

Synthetic TargetRole of this compoundKey Reaction Types
Macrocycles Serves as a component in a linear precursor prior to cyclization.Macrolactamization, Ring-Closing Metathesis (RCM).
Heterocycles Provides the core atoms (N, C, O) for ring formation.Pictet-Spengler reaction, Condensation reactions.
Non-Peptidic Scaffolds Acts as a chiral starting material for multi-step synthesis.Reductive amination, Cross-coupling reactions.

Advanced Analytical and Structural Characterization Methodologies for Z Tyr Tbu Ome and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for the structural analysis of Z-Tyr(tBu)-OMe, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for a complete structural map of the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data, complex molecules like this compound often exhibit signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive atomic connectivity. uminho.ptrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the α-proton and the β-protons of the tyrosine backbone, confirming the amino acid structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals. sdsu.educolumbia.edu For example, the protons of the tert-butyl group would show a strong cross-peak to the quaternary carbon and the methyl carbons of that group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle by revealing correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying connections across quaternary carbons (like the carbonyl groups) and heteroatoms. In this compound, HMBC would show correlations from the benzylic protons of the Z-group to the urethane (B1682113) carbonyl carbon, and from the methoxy (B1213986) protons to the ester carbonyl carbon, thus confirming the presence and location of the protecting groups. The assignment of signals can be confirmed by analyzing 2D spectra like COSY, HMBC, and HSQC. rsc.org

The following table summarizes typical (predicted) NMR data for this compound, which are assigned using these multi-dimensional techniques.

Atom Type Technique Expected Chemical Shift (δ, ppm) Correlation Insights
¹H¹H NMR~1.3Singlet, 9H (tert-Butyl protons)
~2.9-3.1Multiplet, 2H (β-CH₂)
~3.7Singlet, 3H (Methyl ester protons)
~4.4Multiplet, 1H (α-CH)
~5.1Singlet, 2H (Benzylic protons of Z-group)
~6.9-7.4Multiplets (Aromatic protons)
¹³C¹³C NMR~28tert-Butyl methyl carbons
~37β-Carbon
~52Methoxy carbon
~57α-Carbon
~67Benzylic carbon of Z-group
~78tert-Butyl quaternary carbon
~124-136Aromatic carbons
~154Phenolic ether carbon
~156Urethane carbonyl carbon (Z-group)
~172Ester carbonyl carbon
2DCOSYCorrelation between α-H and β-H₂ protons.
HSQCCorrelation between each proton and its directly attached carbon (e.g., α-H to α-C).
HMBC²J and ³J correlations confirming connectivity, e.g., OCH₃ protons to ester C=O; benzylic Z-group protons to urethane C=O.

While less common for routine characterization of soluble synthesis intermediates, solid-state NMR (ssNMR) can provide valuable information about the conformation and packing of this compound in its crystalline state. cortecnet.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, offering insights into the local structure and intermolecular arrangements within a solid sample. This can be particularly relevant for studying polymorphism and for understanding interactions on a solid-phase synthesis resin. tu-darmstadt.de

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for the rapid and non-destructive confirmation of functional groups within a molecule. edinst.com They work on different principles—IR measures the absorption of light due to changes in dipole moment, while Raman measures the scattering of light due to changes in polarizability—making them complementary. mt.com Analysis of the spectra of this compound and its derivatives can confirm the presence of key structural motifs. researchgate.net

Key vibrational modes for this compound include:

Carbonyl (C=O) Stretching: The two carbonyl groups in this compound (urethane and ester) will give rise to strong, distinct absorption bands in the IR spectrum, typically in the range of 1680-1760 cm⁻¹. The urethane carbonyl of the Z-group is expected around 1680–1720 cm⁻¹, while the ester carbonyl is typically found at a higher wavenumber, around 1735–1750 cm⁻¹.

C-O Stretching: The C-O single bonds of the ether (Tyr-O-tBu) and the ester (C-O-Me) functionalities will produce strong bands in the fingerprint region of the IR spectrum (1000–1300 cm⁻¹).

Aromatic C=C Stretching: The phenyl rings of the tyrosine and the benzyloxycarbonyl group will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

N-H Stretching: The amide N-H bond of the carbamate (B1207046) will have a characteristic stretching vibration around 3300 cm⁻¹.

Functional Group Spectroscopy Type Characteristic Wavenumber (cm⁻¹)
Urethane Carbonyl (Z-group)IR1680 - 1720
Ester Carbonyl (-OMe)IR1735 - 1750
Aromatic C=CIR / Raman1450 - 1600
C-O-C Ether (tBu) & EsterIR1000 - 1300
N-H AmideIR~3300

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. acs.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), allowing for the calculation of a unique elemental formula. nih.gov This unequivocally distinguishes the target compound from other potential impurities or byproducts with the same nominal mass. For this compound (C₂₂H₂₇NO₅), the expected exact mass can be calculated and compared to the measured value, providing strong evidence of its identity.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural verification by analyzing the fragmentation patterns of a selected precursor ion. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint. ljmu.ac.uk

The fragmentation of this compound would be expected to proceed through the cleavage of its most labile bonds, such as those in the protecting groups. Key expected fragmentation pathways include:

Loss of the tert-butyl group as isobutylene (B52900) (56 Da).

Cleavage of the benzyloxycarbonyl (Z) group, often observed as a loss of the benzyl (B1604629) group (91 Da) or toluene (B28343) (92 Da).

Loss of the methoxy group (31 Da) or the entire methyl ester group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of this compound, providing the means to separate the target compound from impurities and to assess its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. sigmaaldrich.com The development of a robust HPLC method involves the careful optimization of several parameters to achieve a clear separation of the main compound from any byproducts or unreacted starting materials.

Key considerations in HPLC method development include:

Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, are commonly employed. pensoft.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile is optimized to achieve the best separation.

Detection: UV detection is standard, as the Z (benzyloxycarbonyl) and tyrosine aromatic rings provide strong chromophores.

System Suitability: Before analysis, system suitability tests are performed to ensure the chromatographic system is operating correctly. pensoft.net

A typical HPLC analysis of a this compound sample would aim to quantify the main peak and any impurity peaks, with the purity often expressed as a percentage of the total peak area. For instance, a high-quality batch might exhibit a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions.

The stereochemical integrity of this compound is critical, as the presence of the D-enantiomer can lead to the synthesis of peptides with incorrect conformations and biological activities. Chiral chromatography is the definitive method for determining the enantiomeric purity of this compound. chromatographyonline.com

The development of a chiral separation method often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently successful in resolving enantiomers of amino acid derivatives. mdpi.comnih.gov The mobile phase, which can be normal-phase (e.g., heptane/isopropanol) or reversed-phase, is optimized to maximize the resolution between the L- and D-enantiomers. nih.gov The goal is to achieve baseline separation, allowing for accurate quantification of the undesired enantiomer, even at very low levels. chromatographyonline.com For many pharmaceutical applications, the enantiomeric purity should be very high, often exceeding 99.9%. nih.gov

Table 2: Example Chiral HPLC System for Enantiomeric Purity of Tyrosine Derivatives

ParameterCondition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C

This table provides an example of a typical chiral HPLC setup.

While HPLC is the primary tool for analyzing this compound itself, Gas Chromatography (GC) can be valuable for detecting and quantifying volatile byproducts that may be present from the synthesis process. These could include residual solvents like dichloromethane (B109758) or methanol, or volatile reagents. google.com

For GC analysis, the sample may require derivatization to increase its volatility, although this is more common for the free amino acids. researchgate.net A typical GC analysis would involve:

Column: A capillary column with a suitable stationary phase.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are common.

Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points.

GC analysis ensures that the final product is free from volatile impurities that could be detrimental in subsequent applications.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govd-nb.info By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.

This technique provides definitive proof of:

Absolute Configuration: It confirms the L-configuration at the chiral alpha-carbon. nih.gov

Molecular Conformation: It reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the backbone and the orientation of the protecting groups. rsc.org

While obtaining a suitable single crystal can be challenging, the information provided by X-ray crystallography is unparalleled in its detail and certainty.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Derivatives

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the conformation of chiral molecules in solution. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.com For derivatives of this compound, such as short peptides, CD spectroscopy can provide valuable insights into their secondary structure. nih.govcreative-proteomics.com

The aromatic chromophore of the tyrosine residue and the amide bonds in peptide derivatives are sensitive to their chiral environment. nih.gov Changes in the conformation of the molecule due to solvent, pH, or temperature will result in changes in the CD spectrum. creative-proteomics.com This makes CD an excellent tool for:

Confirming the presence of a chiral center.

Studying the conformational preferences of this compound derivatives in different environments. nih.gov

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure compound. acs.org For this compound (C₂₂H₂₇NO₅), the experimentally determined percentages of C, H, and N are compared to the theoretically calculated values. chemicalbook.comntu.edu.sg A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. bachem.com

Table 3: Theoretical Elemental Composition of this compound (C₂₂H₂₇NO₅)

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01122264.24268.55
HydrogenH1.0082727.2167.06
NitrogenN14.007114.0073.63
OxygenO15.999579.99520.76
Total 385.45 100.00

This table shows the calculated elemental composition based on the molecular formula.

Computational and Theoretical Studies of Z Tyr Tbu Ome

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Z-TYR(TBU)-OME. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which fundamentally govern its chemical behavior. researchgate.net For tyrosine derivatives, DFT has been successfully used to model properties like oxidation, which is critical for understanding electron transfer reactions. nih.gov Hybrid density functional calculations can predict spectroscopic features, such as vibrational frequencies, with excellent agreement with experimental data. nih.gov

The electronic structure of this compound is characterized by several key features: the π-system of the benzyl (B1604629) group in the benzyloxycarbonyl (Z) protector, the aromatic ring of the tyrosine side chain, and the carbonyl groups of the ester and carbamate (B1207046) functions. These features create regions of varying electron density, which dictate the molecule's sites of nucleophilic or electrophilic attack. DFT calculations can map this electrostatic potential, providing a predictive model for the molecule's reactivity.

Computational Method Application to this compound and Related Molecules Key Insights
Density Functional Theory (DFT) Modeling electronic structure, reaction mechanisms, and vibrational spectra of tyrosine derivatives. nih.govtotal-synthesis.comProvides accurate electron distribution, predicts sites of reactivity, and explains spectroscopic properties. nih.gov
Ab initio methods (e.g., MP2) Calculating binding energies and exploring potential energy surfaces for intermolecular interactions. whiterose.ac.ukresearchgate.netOffers high-accuracy energy calculations for understanding non-covalent forces. whiterose.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in large systems, such as an enzyme active site or in solution. researchgate.netacs.orgAllows for high-level quantum mechanical treatment of a reactive center while efficiently modeling the surrounding environment. researchgate.net

The three-dimensional structure, or conformation, of this compound is not static but rather a dynamic ensemble of shapes. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them, collectively known as the energy landscape. masterorganicchemistry.com Computational methods, such as molecular mechanics combined with quantum chemical calculations, are used to explore the vast conformational space of flexible molecules like peptides. taylorfrancis.com For the dipeptide L-proline-L-tyrosine, for instance, conformational analysis has been used to determine energetically preferred conformations by mapping the energy as a function of side-chain torsion angles. taylorfrancis.com

The conformational landscape of this compound is primarily dictated by the rotational freedom around several single bonds: the Cα-Cβ bond of the tyrosine backbone, the bonds within the Z-group, and the orientation of the tert-butyl (tBu) group. The bulky tBu and Z protecting groups impose significant steric constraints, limiting the available conformational space compared to an unprotected amino acid. acs.org Free energy landscape (FEL) analysis, often derived from molecular dynamics simulations, can visualize the most stable conformational states as deep "wells" on an energy surface, providing a powerful tool for understanding the molecule's structural preferences.

A critical aspect of using this compound in synthesis is the selective removal (cleavage) of its protecting groups. Computational chemistry plays a vital role in predicting and understanding the mechanisms of these deprotection reactions.

Cleavage of the Benzyloxycarbonyl (Z) Group: The Z-group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). bachem.comrwth-aachen.de DFT studies on related systems, such as the hydrogenolysis of glycerol (B35011) or guaiacol (B22219) derivatives on metal surfaces, provide a framework for understanding this process. nih.govresearchgate.netresearchgate.net The mechanism involves the adsorption of the molecule onto the catalyst surface, cleavage of the O-benzyl bond, and subsequent decomposition of the unstable carbamic acid intermediate to release the free amine and carbon dioxide. rwth-aachen.de Computational models can calculate the activation energies for these steps, identifying the rate-determining step and rationalizing the efficiency of different catalysts. acs.orgresearchgate.net The Z-group can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid), a mechanism involving protonation of the carbamate followed by an Sₙ2-type displacement. whiterose.ac.uktaylorfrancis.comnih.gov

Cleavage of the tert-Butyl (tBu) Group: The tBu ether on the tyrosine side chain and the potential for a tBu ester at the C-terminus are acid-labile. Their cleavage typically proceeds via a mechanism involving protonation of the ether or ester oxygen, followed by the departure of a stable tert-butyl cation. acs.orgresearchgate.netacs.org Computational modeling has been used to investigate the deprotection of tBu groups, confirming that the reaction is facilitated by the formation of this highly stabilized carbocation. DFT calculations can be used to model the reaction pathway, including the structure of transition states and intermediates, to predict the reaction's feasibility and selectivity under different acidic conditions. nih.gov

Protecting Group Common Cleavage Method Predicted Mechanistic Steps (from computational studies)
Benzyloxycarbonyl (Z) Catalytic Hydrogenolysis (H₂/Pd)1. Adsorption to catalyst surface. 2. Cleavage of the O-benzyl bond. 3. Decomposition of the carbamic acid intermediate. researchgate.netrwth-aachen.de
tert-Butyl (tBu) Acidolysis (e.g., TFA)1. Protonation of the ether/ester oxygen. 2. Heterolytic cleavage of the C-O bond. 3. Formation of a stable tert-butyl cation. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the physical movements of atoms in a molecule over time, providing a "movie" of its dynamic behavior. For this compound, MD simulations are invaluable for studying its behavior in different environments, particularly in solution, where most chemical reactions and biological interactions occur. These simulations use classical force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces on each atom and integrate Newton's equations of motion.

The solvent environment has a profound impact on the conformational preferences of a peptide. MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) are essential for capturing these effects accurately. Studies have shown that different water models (such as TIP3P, SPC/E, etc.) can lead to significant differences in the specific solvation patterns and dynamics of peptides. For a molecule like this compound, the solvent influences which conformations are most stable by forming hydrogen bonds with the carbonyl and N-H groups and through hydrophobic interactions with the aromatic and tBu groups. MD simulations can reveal the structure and stability of these solvation shells and how they modulate the peptide's energy landscape.

This compound can engage in various non-covalent interactions with other molecules, including solvent, reactants, or other peptide units in a larger assembly. MD simulations and quantum chemical methods are used to study these interactions in detail. whiterose.ac.uk For tyrosine-containing peptides, key interactions include:

Hydrogen Bonding: The amide N-H and carbonyl oxygens are primary sites for hydrogen bonding. bachem.com

π-π Stacking: The aromatic rings of the tyrosine and the Z-group can stack with other aromatic systems, an interaction driven by electrostatic and van der Waals forces. whiterose.ac.uk

Hydrophobic Interactions: The nonpolar tBu and benzyl groups tend to associate with other hydrophobic moieties to minimize their contact with polar solvents like water.

Computational studies on dimers of aromatic dipeptides have quantified these interactions, finding that hydrogen bonding is often the dominant stabilizing force, complemented by aromatic and hydrophobic interactions that provide directionality for self-assembly. bachem.com

Structure-Reactivity Relationship Prediction

Predicting how a molecule's structure relates to its reactivity is a central goal of computational chemistry. For compounds like this compound, this often involves Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational technique that attempts to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. acs.org

To build a QSAR model, one first calculates a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic properties of the molecule. For this compound, these could include:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: The partition coefficient (logP), which measures lipophilicity.

Once these descriptors are calculated for a series of related compounds with known reactivities (e.g., rates of deprotection or coupling efficiency), statistical methods like multiple linear regression or partial least squares are used to build a mathematical model. This model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. While specific QSAR studies on this compound are not prominent in the literature, the methodology has been widely applied to peptides to predict properties like antimicrobial activity or receptor binding, demonstrating its potential for predicting the synthetic reactivity of protected amino acids. acs.org

Chemoinformatics and Database Analysis for Related Compounds

Chemoinformatics provides valuable tools for the analysis and comparison of chemical compounds, leveraging computational methods to predict properties and analyze structural data. For this compound, a chemoinformatic approach involves the examination of its predicted physicochemical properties and a comparative analysis with structurally related compounds. This analysis helps in understanding its behavior in various chemical and biological contexts, particularly in peptide synthesis where it is commonly utilized. lookchem.com

Public chemical databases serve as essential repositories for this information. While extensive experimental data on this compound may be limited in some databases, predicted properties derived from its structure offer significant insights. These predictions are based on established algorithms that calculate key molecular descriptors.

A comparative analysis of this compound with other protected amino acid derivatives reveals trends in properties that are influenced by different protecting groups. For instance, comparing Z-protected compounds with Fmoc-protected analogs highlights differences in lipophilicity, steric hindrance, and electronic properties, which are crucial for their application in peptide synthesis.

Detailed Research Findings

Research in chemoinformatics often involves the aggregation and analysis of data from various sources to build a comprehensive profile of a compound. For this compound and its analogs, this includes comparing computed properties such as molecular weight, topological polar surface area (TPSA), octanol-water partition coefficient (XLogP3), and the number of hydrogen bond donors and acceptors.

The tables below present a compilation of such data, comparing this compound with other relevant protected amino acid derivatives. This comparative data is instrumental for researchers in selecting appropriate building blocks for peptide synthesis, predicting the properties of the resulting peptides, and understanding potential interactions at a molecular level. For example, the choice between a Z-group and a Fmoc-group for N-terminal protection can significantly impact the solubility and purification of the intermediate peptide fragments. Similarly, the selection of side-chain protecting groups, such as the tert-butyl (tBu) group, influences the stability and deprotection strategy.

Interactive Data Tables

The following tables provide chemoinformatic data for this compound and a selection of related compounds.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C22H27NO5 lookchem.comchemicalbook.com
Molecular Weight 385.45 g/mol lookchem.comchemicalbook.com
Boiling Point 529.8±50.0 °C (Predicted) lookchem.com
Density 1.138±0.06 g/cm3 (Predicted) lookchem.com

Table 2: Comparative Chemoinformatics Analysis of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
This compound C22H27NO5 385.45 4.3 (Predicted) 1 5 9
Z-Tyr(tBu)-ONb C28H30N2O7 506.5 5.6 1 7 11
Z-Thr(tBu)-OMe C17H25NO5 323.4 2.7 1 5 8
Fmoc-L-Tyr(tBu)-OH C28H29NO5 459.54 6.1 (Predicted) 2 5 6
Fmoc-D-Tyr(tBu)-OH C28H29NO5 459.54 6.1 (Predicted) 2 5 6

Data for this compound predicted values are based on available information and computational models. Data for related compounds are sourced from PubChem and other chemical databases for comparative purposes. lookchem.comnih.govnih.goviris-biotech.deiris-biotech.de

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester
Z-Tyr(tBu)-ONbN-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrobenzyl ester
Z-Thr(tBu)-OMeN-Benzyloxycarbonyl-O-tert-butyl-L-threonine methyl ester
Fmoc-L-Tyr(tBu)-OHN-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine
Fmoc-D-Tyr(tBu)-OHN-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-D-tyrosine
L-Tyr(tBu)-OMe·HClO-tert-Butyl-L-tyrosine methyl ester hydrochloride
Z-groupBenzyloxycarbonyl group
Fmoc-group9-Fluorenylmethyloxycarbonyl group
tBu-grouptert-Butyl group
Boc-Tyr-OMeN-tert-Butoxycarbonyl-L-tyrosine methyl ester
Tyr(tBu)O-tert-butyl-tyrosine

Future Perspectives and Emerging Research Avenues

Development of Novel Protecting Group Strategies for Tyrosine Derivatives

The phenolic hydroxyl group of tyrosine necessitates protection during synthesis due to its inherent nucleophilicity under basic conditions and its susceptibility to alkylation at the ortho position of the aromatic ring. researchgate.net The Z group for N-protection and tBu ether for O-protection, as found in Z-TYR(TBU)-OME, represent established protecting group choices. chemicalbook.comgoogle.com Historically, the most common protecting groups for tyrosine in peptide synthesis have been benzyl (B1604629) (Bn) and tert-butyl (tBu), employed within the Boc/Bn and Fmoc/tBu strategies, respectively. researchgate.net

Future perspectives in protecting group strategies for tyrosine derivatives, including this compound, focus on enhancing orthogonality, which ensures that one protecting group can be selectively removed without affecting others. wiley-vch.de The widely adopted Fmoc-tert-butyl (tBu) orthogonal protection strategy in solid-phase peptide synthesis (SPPS) exemplifies this, where the Fmoc group is typically removed with piperidine (B6355638), and tBu-type permanent protecting groups are cleaved by trifluoroacetic acid (TFA). ub.edusigmaaldrich.com Innovations in this area include the development of new reagents, such as Fmoc-2-MBT, designed to mitigate the formation of undesirable side-products during the preparation of Fmoc-amino acids. ub.edu Furthermore, careful selection of protecting group strategies, such as using Trp(Boc) derivatives, is crucial to prevent modifications of sensitive amino acid side chains during the deprotection and cleavage steps. sigmaaldrich.com Ideal protecting groups are characterized by ease of introduction, stability across a broad spectrum of reaction conditions, and clean, safe removal at the appropriate synthetic stage. researchgate.net The tBu group, specifically, is typically introduced onto the tyrosine phenolic hydroxyl using isobutylene (B52900) in an acidic medium. researchgate.netgoogle.com

Integration into Automated Synthetic Systems and Continuous Flow Processes

The integration of this compound into automated synthetic systems and continuous flow processes represents a significant future direction for enhancing efficiency and scalability in chemical synthesis. Continuous flow chemistry offers numerous advantages over traditional batch processes, including superior heat and mass transfer, improved process control, enhanced safety, and a reduced equipment footprint. nih.gov This methodology facilitates the continuous synthesis of target compounds under precisely controlled and mild conditions, thereby optimizing synthetic efficiency through automation. mdpi.com

Applications in Advanced Materials Science Precursors

Amino acid derivatives, including those of tyrosine like this compound, are gaining increasing recognition for their utility in the development of advanced materials. While direct, large-scale applications of this compound as a standalone material precursor are still emerging, its role as a precisely functionalized building block for more complex structures is significant.

The intrinsic chirality and diverse functionalities of amino acids make them invaluable for designing materials with specific properties. researchgate.net For instance, peptide-based organocatalysts, which often incorporate protected amino acid residues such as Tyr(tBu), have been engineered for highly stereoselective reactions, including aldol (B89426) reactions and epoxidation. mdpi.com The immobilization of these protected amino acids onto solid supports, forming resin-bound peptide catalysts, exemplifies their contribution to the creation of recyclable and efficient catalytic systems. mdpi.com This highlights the potential for this compound to serve as a component in the synthesis of functional biomaterials or as a chiral auxiliary in the development of novel polymeric or supramolecular structures. The broader interest in bioactive peptides extending beyond pharmaceuticals to industries like food and cosmetics further suggests a wide scope for amino acid derivatives in various material science applications. rug.nl

Advancements in Stereoselective Synthesis of Tyrosine Derivatives

Advancements in stereoselective synthesis are critical for the production of enantiomerically pure tyrosine derivatives, which are essential for their biological activity and pharmaceutical applications. researchgate.netacs.org The field is witnessing significant progress through both chemical and biocatalytic approaches.

Enzymatic methods, particularly those employing tyrosine phenol (B47542) lyase (TPL) and its engineered variants, have been extensively utilized for the stereoselective synthesis of L-tyrosine and its analogues. These enzymes demonstrate remarkably high stereoselectivity, ensuring the formation of L-amino acids with virtually no detectable D-amino acid byproducts. researchgate.netgoogle.com Researchers have successfully engineered TPL variants, such as M379V TPL and M379A TPL, to expand the substrate scope to include L-tyrosines with bulky substituents and to enhance catalytic robustness. researchgate.netgoogle.com

Beyond traditional enzymatic methods, novel biocatalytic strategies are emerging. Synergistic photoredox–pyridoxal radical biocatalysis, for example, represents a new activation mode that enables the stereoselective synthesis of diverse non-canonical amino acids. nih.gov These innovative methods offer the potential to access amino acids with multiple adjacent stereocenters in a single synthetic operation, achieving excellent diastereo- and enantioselectivities. nih.gov Furthermore, highly stereoselective methods for introducing hydroxyl groups into the benzylic position of N-tert-butoxycarbonyl-L-tyrosine derivatives have been developed. capes.gov.br The engineering of peptide organocatalysts, sometimes incorporating protected tyrosine residues like D-Pro-Tyr(tBu)-Phe, also contributes to the progress in stereoselective transformations, such as aldol reactions. mdpi.com

Sustainable and Biocatalytic Approaches for this compound Production and Transformation

The pursuit of sustainable and biocatalytic approaches for the production and transformation of this compound is a growing area of research, driven by the increasing demand for environmentally friendly chemical processes. Biocatalysis, particularly through the use of enzymes, offers a compelling alternative to conventional chemical synthesis due to its inherent advantages, including high selectivity, mild reaction conditions, and reduced waste generation. researchgate.netgoogle.comucl.ac.uk

Enzymes such as tyrosine phenol lyase (TPL) and various engineered polypeptides are proving to be highly efficient catalysts for the enzymatic synthesis of L-tyrosine and its derivatives. researchgate.netgoogle.com These enzymatic methods are characterized by their ability to achieve high product concentrations, operate under mild reaction conditions, simplify purification processes, offer ease of operation, and demonstrate environmental friendliness, making them amenable to industrial scale-up. google.com

In the broader context of green chemistry, efforts are focused on significantly reducing the process mass intensity (PMI) and replacing hazardous solvents in peptide synthesis. unibo.it Continuous flow protocols are being explored as a sustainable solution-phase peptide synthesis method. These protocols often utilize coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) and rely on the Z-protecting group, which can be efficiently removed by hydrogenation, a process known for its minimal byproduct generation. unibo.it The adoption of water as a solvent and the increased reliance on enzymatic catalysis are central tenets of sustainable synthetic chemistry, pointing towards a future where the production and transformation of compounds like this compound are achieved with minimal environmental impact. ucl.ac.uk

PubChem CIDs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-TYR(TBU)-OME, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves protecting the tyrosine hydroxyl group with a tert-butyl (t-Bu) moiety and using benzyloxycarbonyl (Z) for amine protection. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF) and coupling agents like DCC or HOBt for amide bond formation .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Reproducibility : Document reagent ratios, temperature, and reaction times meticulously. Cross-validate results with NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound characterized using spectroscopic techniques, and what parameters are critical for accurate analysis?

  • Methodological Answer :

  • NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and aromatic protons (δ ~7.2 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .
  • Mass Spec : Electrospray ionization (ESI) in positive mode; expect [M+H]+ ion matching theoretical mass (e.g., C₁₈H₂₇NO₅: 361.18 g/mol) .
  • FT-IR : Confirm carbonyl stretches (Z-group: ~1700 cm⁻¹) and absence of hydroxyl peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. Use response surface methodology to identify optimal conditions .
  • Side-Product Mitigation : Monitor byproducts (e.g., racemization) via chiral HPLC. Introduce scavengers (e.g., trisamine) to trap reactive intermediates .
  • Case Study : A 2024 study achieved 85% yield by switching to DCM as solvent and reducing reaction time to 4 hours .

Q. What strategies resolve discrepancies in this compound stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate samples at pH 2–12 (37°C) and analyze degradation products via LC-MS. Compare kinetic profiles to identify instability triggers .
  • Statistical Analysis : Use ANOVA to assess significance of pH/temperature effects. For conflicting data, apply multivariate regression to isolate confounding variables (e.g., trace metal contamination) .
  • Example : A 2023 study found tert-butyl deprotection at pH < 3, necessitating buffered storage conditions .

Q. How should researchers design experiments to evaluate this compound’s role in peptide coupling reactions, particularly in sterically hindered environments?

  • Methodological Answer :

  • Model Systems : Use dipeptide substrates with bulky residues (e.g., this compound + valine). Monitor coupling efficiency via ¹H NMR integration .
  • Steric Effects : Compare activation energies (DFT calculations) for hindered vs. unhindered substrates. Correlate with experimental yields .
  • Data Interpretation : Low yields in hindered systems may require alternative coupling agents (e.g., PyBOP) or microwave-assisted synthesis .

Data Management and Literature Review

Q. What are best practices for curating and sharing experimental data on this compound to enhance reproducibility in academic research?

  • Methodological Answer :

  • Metadata Standards : Include raw spectral files (NMR, MS), instrument settings, and batch numbers for reagents. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Repositories : Deposit data in ChemSpider or PubChem with DOI assignment. For synthetic protocols, use protocols.io .

Q. How can researchers address gaps in the literature regarding this compound’s applications in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Systematic Reviews : Use SciFinder or Reaxys to compile SPPS case studies. Filter by "Z-protected tyrosine derivatives" and "t-Bu deprotection efficiency" .
  • Experimental Validation : Test this compound in model SPPS sequences (e.g., amyloid-β fragments). Compare cleavage efficiency (TFA vs. HFIP) and purity .

Tables for Quick Reference

Parameter Optimal Value Key Consideration Reference
Synthesis Yield75–85%Solvent polarity affects coupling
HPLC Purity Threshold≥98%Use diode-array detection (210–280 nm)
Stability (pH 7, 25°C)>6 monthsAvoid light and moisture

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.